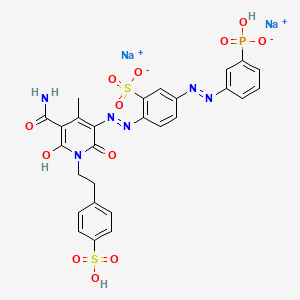![molecular formula C20H23ClO5 B14462517 Butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropoxy]benzoate CAS No. 66412-32-6](/img/structure/B14462517.png)
Butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropoxy]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropoxy]benzoate is a chemical compound known for its unique structure and properties It consists of a butyl ester linked to a benzoate group, which is further connected to a chlorophenoxy and hydroxypropoxy moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropoxy]benzoate typically involves a multi-step process. One common method includes the esterification of 4-hydroxybenzoic acid with butanol in the presence of an acid catalyst to form butyl 4-hydroxybenzoate. This intermediate is then reacted with 4-chlorophenol and epichlorohydrin under basic conditions to introduce the chlorophenoxy and hydroxypropoxy groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .
化学反应分析
Types of Reactions
Butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropoxy]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chlorophenoxy group can be reduced to form phenolic derivatives.
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenolic derivatives.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
Butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropoxy]benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and formulation.
作用机制
The mechanism of action of Butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropoxy]benzoate involves its interaction with specific molecular targets and pathways. The hydroxypropoxy group can form hydrogen bonds with biological molecules, while the chlorophenoxy group can interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of target molecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
- Butyl 3-(((4-chlorophenoxy)acetyl)amino)benzoate
- tert-Butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate
Uniqueness
Butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropoxy]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
66412-32-6 |
|---|---|
分子式 |
C20H23ClO5 |
分子量 |
378.8 g/mol |
IUPAC 名称 |
butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropoxy]benzoate |
InChI |
InChI=1S/C20H23ClO5/c1-2-3-12-24-20(23)15-4-8-18(9-5-15)25-13-17(22)14-26-19-10-6-16(21)7-11-19/h4-11,17,22H,2-3,12-14H2,1H3 |
InChI 键 |
SITGBQUECYYREO-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)C1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



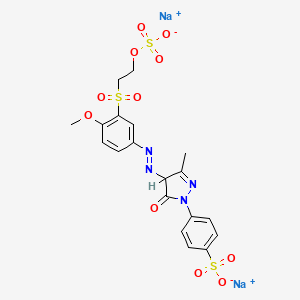
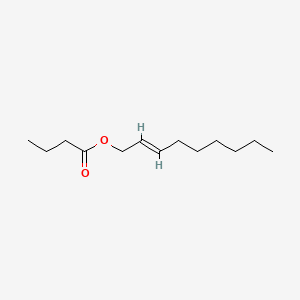
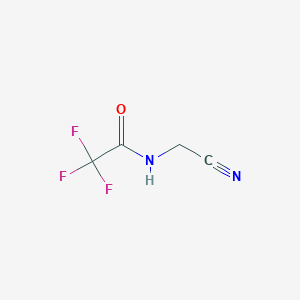
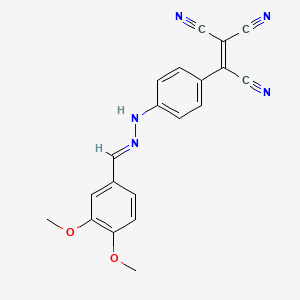
![3-[4-(Benzyloxy)phenyl]-5-(propoxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14462474.png)
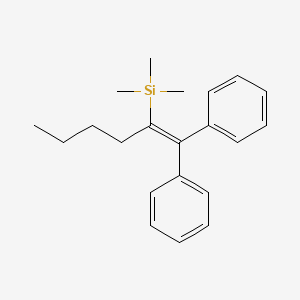
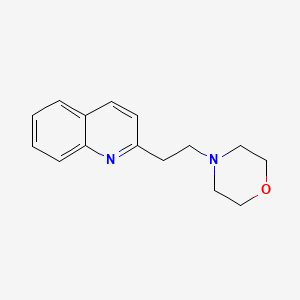
![10-[3-(Piperazin-1-YL)propyl]-8-(trifluoromethyl)-10H-phenothiazin-3-OL](/img/structure/B14462486.png)
![Ethyl {2-[4-(phenylsulfanyl)phenoxy]ethyl}carbamate](/img/structure/B14462490.png)
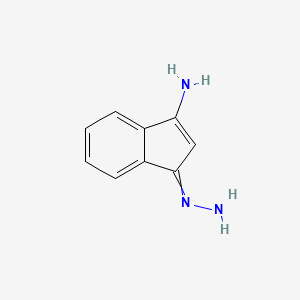
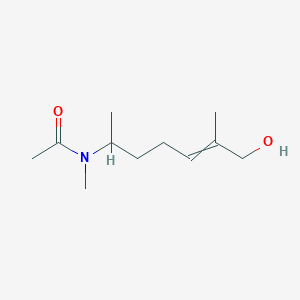
![1,1'-Sulfinylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene]](/img/structure/B14462509.png)
